molecular formula C16H9FN2OS B3869040 (2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B3869040
M. Wt: 296.3 g/mol
InChI Key: IDDRPJVNJXCJFA-ZROIWOOFSA-N
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Description

(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that features a unique structure combining a thiazole ring fused with a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 3-fluorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-(3-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-(3-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The presence of the fluorine atom in (2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2OS/c17-11-5-3-4-10(8-11)9-14-15(20)19-13-7-2-1-6-12(13)18-16(19)21-14/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDRPJVNJXCJFA-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
(2Z)-2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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